3-cyclopropyloxolan-3-amine hydrochloride
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Overview
Description
3-Cyclopropyloxolan-3-amine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an oxolan ring, and an amine group that is protonated to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyloxolan-3-amine hydrochloride typically involves multiple steps, starting with the formation of the oxolan ring. One common method is the cyclization of a suitable precursor, such as a diol, under acidic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like Simmons-Smith reagent (diiodomethane and zinc-copper couple).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyloxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form a corresponding amine or other reduced derivatives.
Substitution: The hydroxyl group in the oxolan ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation: Nitro derivatives, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated oxolans or alkylated derivatives.
Scientific Research Applications
3-Cyclopropyloxolan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-cyclopropyloxolan-3-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Oxolan-3-amine hydrochloride: Lacks the cyclopropyl group.
Cyclopropylamine hydrochloride: Lacks the oxolan ring.
3-Cyclopropyl-1,4-oxazinane hydrochloride: Similar structure but with an oxazinane ring instead of oxolan.
Uniqueness: 3-Cyclopropyloxolan-3-amine hydrochloride is unique due to the combination of the cyclopropyl group and the oxolan ring, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2308544-44-5 |
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Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-cyclopropyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7(6-1-2-6)3-4-9-5-7;/h6H,1-5,8H2;1H |
InChI Key |
OMGFDRFNEQEFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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